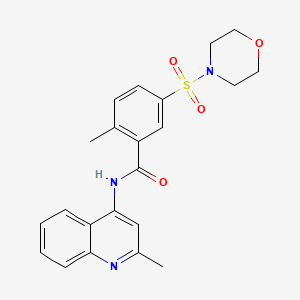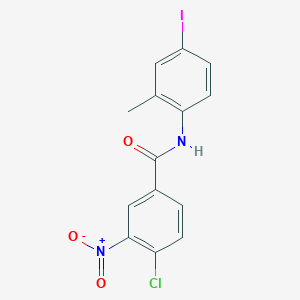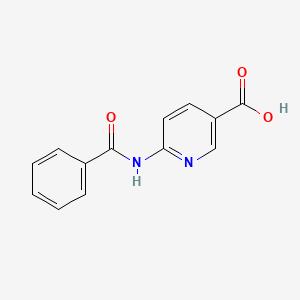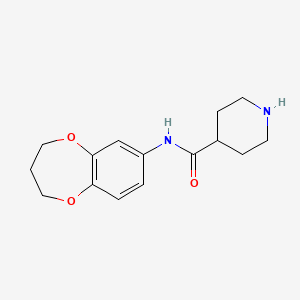
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. The compound has also been shown to inhibit the expression of various proteins involved in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide has been shown to possess anti-inflammatory and anti-angiogenic effects. The compound has been found to inhibit the production of various inflammatory cytokines and reduce the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is its potential as a lead compound for the development of novel anti-cancer drugs. However, the compound has some limitations, including its low solubility and stability, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the investigation of the compound's potential in combination with other anti-cancer drugs. Additionally, the compound's anti-inflammatory and anti-angiogenic properties may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Conclusion
In conclusion, 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is a promising compound with potential applications in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a valuable lead compound for the development of novel drugs. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential in combination with other drugs.
Synthesis Methods
The synthesis of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 2-methyl-4-aminobenzenesulfonamide and 2-methyl-4-quinolinecarboxaldehyde in the presence of morpholine and acetic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis and inhibit cell proliferation.
properties
IUPAC Name |
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-7-8-17(30(27,28)25-9-11-29-12-10-25)14-19(15)22(26)24-21-13-16(2)23-20-6-4-3-5-18(20)21/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWUNWBUTDYBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
